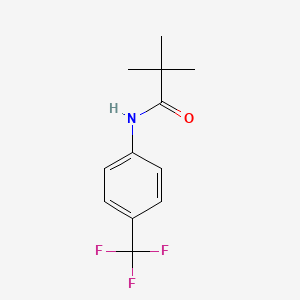

N-(4-(trifluoromethyl)phenyl)pivalamide

概要

説明

“N-(4-(trifluoromethyl)phenyl)pivalamide” is a chemical compound with the CAS Number: 25617-34-9. It has a molecular weight of 245.24 and its IUPAC name is 2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide . It is a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI Code of “N-(4-(trifluoromethyl)phenyl)pivalamide” is 1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17). The InChI key is ZYJDCZQBRUWWOU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“N-(4-(trifluoromethyl)phenyl)pivalamide” is a white to yellow powder or crystals . It has a molecular weight of 245.24 . Its calculated Log Po/w (iLOGP) is 2.51, indicating its lipophilicity . It has a water solubility of 0.0365 mg/ml .科学的研究の応用

Nucleophilic Behavior and Antibacterial Evaluation

N-(4-(trifluoromethyl)phenyl)pivalamide demonstrates strong nucleophilic behavior and has been studied in various reactions, leading to the synthesis of compounds with potential antibacterial properties. These synthesized compounds have shown significant inhibition activity against various bacteria, including Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Sarcina lutea, while showing lower activity against Escherichia coli (Al-Romaizan, 2019).

Lithiation and Ring Substitution

Studies on the lithiation of N-(4-(trifluoromethyl)phenyl)pivalamide have shown variations in the site of lithiation, influencing the ring substitution patterns. This research contributes to understanding the directed lithiation processes, which are fundamental in organic synthesis (Smith, El‐Hiti, & Alshammari, 2012).

Spectroscopic Properties and Fluorescence

Research has been conducted on boron difluoride (BF2) complexes of N-(5-phenyl-2-pyrazinyl)pivalamide, revealing that these complexes show fluorescence in both solution and solid states. This study is significant for the design of BF2 complexes with solid-state fluorescence properties (Hachiya et al., 2016).

Directed Lithiation Factors

Investigations into the factors affecting directed lithiation of acylaminoaromatics, including N-(4-(trifluoromethyl)phenyl)pivalamide, have been conducted. These studies aim to understand the influence of various reagents and conditions on lithiation, which is crucial for predicting reaction outcomes in synthetic chemistry (Smith, Alshammari, & El‐Hiti, 2018).

Synthesis and Characterization in Polyimides

N-(4-(trifluoromethyl)phenyl)pivalamide has been used in the synthesis of polyimides with trifluoromethyl-substituted benzene in the side chain. These polyimides exhibit good solubility in organic solvents and have high glass-transition temperatures, making them valuable in materials science (Liu et al., 2002).

Gene Expression Inhibition

Studies have been conducted on the role of N-(4-(trifluoromethyl)phenyl)pivalamide derivatives in inhibiting NF-kappaB and AP-1 gene expression. These findings are significant for understanding the molecular mechanisms of transcription factors and their potential therapeutic applications (Palanki et al., 2000).

Photocatalysis

N-(4-(trifluoromethyl)phenyl)pivalamide has been explored in photocatalytic defluoroalkylation reactions, demonstrating its utility in synthesizing α,α-difluoro substituted aliphatic carboxylate esters. This research highlights its role in facilitating low-cost, efficient synthesis processes (Liu, Shen, & Shang, 2022).

Safety and Hazards

特性

IUPAC Name |

2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJDCZQBRUWWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea](/img/structure/B2815651.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2815654.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide](/img/no-structure.png)

![2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815659.png)

![N-methyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2815665.png)

![(4-Fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2815668.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloroimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2815669.png)